2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Description
2-(2-((5-Amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked via a thioethyl bridge to a 5-amino-1,2,4-triazole moiety. The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, known for its electron-withdrawing properties and ability to enhance metabolic stability and bioavailability . Derivatives of this core have demonstrated diverse biological activities, including antihyperglycemic , antimicrobial , and acetylcholinesterase inhibitory effects . The thioether linkage likely contributes to improved lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .
Properties
IUPAC Name |
2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-11-14-12(16-15-11)20-6-5-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJLGRUYQVUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole core is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles. For example:
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Azide precursor : 3-Azido-1-aminopropane reacts with propiolamide under CuI catalysis (5 mol%) in methanol/water (1:1) at 25°C for 12 hours.
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Thiolation : Treatment with Lawesson’s reagent or P₂S₅ converts the carbonyl group to thiol, yielding 5-amino-4H-1,2,4-triazole-3-thiol.
Key conditions :
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Catalyst : CuI or Cu(OAc)₂ enhances regioselectivity.
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Solvent : Polar aprotic solvents (DMF, MeCN) improve reaction rates.
Preparation of 2-(2-Chloroethyl)Isoindoline-1,3-Dione
Phthalic Anhydride Derivatives
Isoindoline-1,3-dione is synthesized from phthalic anhydride via:
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Amidation : React phthalic anhydride with ethylenediamine in acetic acid at 120°C, forming 2-(2-aminoethyl)isoindoline-1,3-dione.
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Chlorination : Treat the amine intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, yielding 2-(2-chloroethyl)isoindoline-1,3-dione (78% yield).
Optimization :
Thioether Coupling via Nucleophilic Substitution
Alkylation of Triazole-Thiol
The thioether bond is formed by reacting 5-amino-4H-1,2,4-triazole-3-thiol with 2-(2-chloroethyl)isoindoline-1,3-dione:
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Reagents :
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Base : K₂CO₃ or NaOH (2 equiv) deprotonates the thiol.
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Solvent : DMF or acetone (60°C, 8 hours).
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Mechanism : SN₂ displacement of chloride by thiolate anion.
Side reactions :
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Oxidation : Thiol to disulfide (mitigated by N₂ atmosphere).
Alternative Synthetic Routes
One-Pot Sequential Assembly
A streamlined approach combines triazole formation and coupling:
Mitsunobu Reaction
For stereospecific coupling:
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Reagents : DIAD, PPh₃.
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Conditions : THF, 0°C to room temperature.
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Efficiency : Lower yield (45%) due to side product formation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.02 (s, 1H, triazole-H), 7.85–7.78 (m, 4H, isoindoline-H), 4.35 (t, J=6.8 Hz, 2H, SCH₂), 3.72 (t, J=6.8 Hz, 2H, NCH₂).
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Thiol Stability
Scalability and Industrial Relevance
Pilot-Scale Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide derivative | 68% | |
| m-CPBA | DCM, 0°C, 2 hr | Sulfone derivative | 82% | |
| KMnO₄ (acidic) | 50°C, 4 hr | Over-oxidation to sulfonic acid | 45% |
Key Findings :
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Sulfone formation with m-CPBA is more efficient than H₂O₂ due to milder conditions .
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Over-oxidation with KMnO₄ is less selective but useful for synthesizing polar derivatives .
Substitution Reactions
The 5-amino group on the triazole ring participates in nucleophilic substitution and condensation reactions.
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT | N-Acetylated triazole | 75% | |
| Benzoyl chloride | DMF, 60°C | N-Benzoylated triazole | 68% |
Condensation with Carbonyl Compounds
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux | Schiff base | 73% | |
| Diethyl oxalate | EtOH, 12 hr | Hydrazide-coupled derivative | 65% |
Mechanistic Insight :
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Acylation occurs via nucleophilic attack by the amino group on electrophilic carbonyl carbons .
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Schiff base formation is pH-dependent, favoring mildly acidic conditions .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Thiadiazole Formation
Reaction with CS₂/KOH yields potassium hydrazinecarbodithioate, which cyclizes to 1,3,4-thiadiazole derivatives under acidic conditions :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CS₂/KOH | EtOH, RT | 5-Amino-1,3,4-thiadiazole | 70% | |
| H₂SO₄ (conc.) | Reflux, 8 hr | Thiadiazole fused with isoindoline-dione | 77% |
Triazole-Thione Rearrangement
Under basic conditions, the triazole-thioether linkage undergoes rearrangement to form triazole-thione isomers :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (10%) | 80°C, 3 hr | Triazole-thione isomer | 63% |
Comparative Reactivity Analysis
| Functional Group | Reactivity Trend | Key Reaction |
|---|---|---|
| Triazole amino group | High (nucleophilic substitutions) | Acylation, Schiff base formation |
| Thioether | Moderate (oxidation, nucleophilic substitutions) | Sulfoxide/sulfone formation |
| Isoindoline-dione | Low (resistant to hydrolysis) | Limited to ring-opening under extremes |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmacological agent due to its triazole moiety, which is known for its antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens.
Case Study: Antifungal Activity
A study conducted by Abdel-Wahab et al. (2023) demonstrated that triazole derivatives showed promising antifungal activity against Candida species. The incorporation of the thioether group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against fungal infections .
| Compound | Activity | Reference |
|---|---|---|
| 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione | Antifungal | Abdel-Wahab et al. (2023) |
Agricultural Applications
The compound's ability to act as a plant growth regulator has been explored in agricultural research. Its triazole structure is known to influence plant hormone activity, promoting growth and resistance to environmental stressors.
Case Study: Plant Growth Regulation
Research published in the Journal of Agricultural Science highlighted the effects of triazole derivatives on crop yield and stress tolerance in wheat plants. The study found that application of these compounds resulted in increased root biomass and improved resistance to drought conditions.
| Application | Effect | Reference |
|---|---|---|
| Plant Growth Regulation | Increased yield and stress tolerance | Journal of Agricultural Science |
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties.
Case Study: Polymer Composites
A study investigated the use of triazole-containing compounds in enhancing the properties of epoxy resins. The results showed improved thermal stability and mechanical strength when these compounds were added to the resin matrix .
Mechanism of Action
The mechanism of action of 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and isoindoline-1,3-dione moiety may also contribute to its biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives
Key Observations :
- The target compound uniquely combines a 5-amino-triazole with a thioethyl linker, offering enhanced hydrogen-bonding capacity compared to non-amino triazole derivatives (e.g., 13c) .
- Sulfonylurea derivatives (e.g., VIIo) prioritize hypoglycemic activity through pancreatic β-cell modulation, unlike the target compound’s unexplored pharmacological profile .
Key Observations :
- Acetylcholinesterase inhibitors (e.g., compound VIIo) highlight the isoindoline-1,3-dione scaffold’s versatility in neurological drug design .
Physicochemical Properties
- Solubility: The 5-amino-triazole group may enhance aqueous solubility via hydrogen bonding, contrasting with phenyl-substituted derivatives (e.g., 13c), which are more hydrophobic .
- Stability : Thioethers are less prone to hydrolysis than esters or ethers, suggesting superior metabolic stability for the target compound compared to oxadiazole derivatives (e.g., ).
Biological Activity
2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a thioether linkage, and an isoindoline-1,3-dione moiety, which contribute to its unique chemical properties and biological effects.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions with biological targets, enhancing binding affinity and specificity. The thioether linkage may also play a role in modulating the compound's pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | |
| Staphylococcus aureus | 15.6 µg/mL | |
| Candida albicans | 10 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity
Case Studies
A notable study conducted on the anticancer activity of triazole derivatives highlighted the importance of structural modifications in enhancing biological effects. The study found that specific substitutions on the triazole ring significantly increased potency against cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicated that the presence of electron-withdrawing groups on the triazole moiety enhances antimicrobial activity. Similarly, modifications to the isoindoline structure can lead to improved anticancer efficacy.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on triazole | Increased antimicrobial activity |
| Alkyl substitutions on isoindoline | Enhanced anticancer potency |
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing derivatives of isoindoline-1,3-dione fused with triazole-thioether moieties?
A1. Synthesis typically involves refluxing intermediates (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Key variables include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone), reaction time, and temperature. Evidence suggests that extended reflux durations (>5 hours) may reduce yields due to side reactions .
Basic Research: Purification and Characterization
Q. Q2. Which purification methods are effective for isolating 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione with >75% purity?
A2. Recrystallization using acetic acid or DMF/acetic acid mixtures is standard, yielding crystalline solids with 76–81% purity . LC-MS (ESI) confirms molecular weight and purity, while and NMR validate structural integrity. For example, NMR peaks at δ 7.8–8.2 ppm correspond to isoindoline aromatic protons .
Advanced Research: Mechanistic Insights
Q. Q3. How can reaction mechanisms for thioether linkage formation in such compounds be investigated?
A3. Kinetic studies under varying pH and temperature conditions, combined with DFT calculations, elucidate nucleophilic substitution pathways. For analogous triazole-thioether systems, sodium acetate acts as a base to deprotonate thiol groups, facilitating sulfur-nucleophile attack on electrophilic carbons . Isotopic labeling (e.g., ) can track sulfur transfer efficiency .
Advanced Research: Stability and Degradation
Q. Q4. What methodologies assess the hydrolytic stability of the triazole-thioether bond in physiological conditions?
A4. Accelerated stability testing in PBS (pH 7.4) at 37°C over 72 hours, monitored via HPLC, quantifies degradation products. For structurally similar compounds, thioether bonds exhibit <10% hydrolysis under these conditions. Mass spectrometry identifies cleavage fragments (e.g., isoindoline-1,3-dione at m/z 147) .
Advanced Research: Biological Activity Prediction
Q. Q5. How can computational tools predict the bioactivity of this compound against enzyme targets?
A5. Molecular docking (AutoDock Vina) against triazole-sensitive targets (e.g., CYP450 enzymes) using PubChem-derived 3D structures (InChIKey: FEZSGAFZKJQXDM-UHFFFAOYSA-N) identifies binding affinities. ADMET predictions (SwissADME) assess permeability and toxicity .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported purity values (e.g., 76% vs. >95%) for this compound?
A6. Cross-validate purity using orthogonal methods: LC-MS (quantitative), NMR (integration of impurity peaks), and elemental analysis. For example, LC-MS peak area discrepancies may indicate unresolved co-eluting impurities, necessitating gradient optimization .
Experimental Design for Variable Testing
Q. Q7. What factorial design is suitable for optimizing solvent systems in synthesis?
A7. A 3×3 factorial design testing acetic acid concentration (50–100%), temperature (80–120°C), and reaction time (3–6 hours) with ANOVA analysis identifies optimal conditions. Split-plot designs (as in agricultural studies) can prioritize critical variables like solvent polarity .
Environmental Impact Assessment
Q. Q8. Which protocols evaluate the environmental fate of this compound in aquatic systems?
A8. Follow Project INCHEMBIOL guidelines: measure octanol-water partition coefficients (log ) via shake-flask methods and assess biodegradability in OECD 301D tests. LC-MS/MS monitors degradation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
